molecular formula C9H14N2O2 B048774 prop-2-ynyl 4-methylpiperazine-1-carboxylate CAS No. 123477-59-8

prop-2-ynyl 4-methylpiperazine-1-carboxylate

Cat. No.: B048774
CAS No.: 123477-59-8
M. Wt: 182.22 g/mol
InChI Key: AVIYNDLEMJZVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a propargyl group attached to a piperazine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate typically involves the N-alkylation of 4-methylpiperazine with propargyl bromide. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under phase-transfer catalysis conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbonyl compounds, alkenes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The propargyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is crucial in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate is unique due to its specific chemical structure, which combines the reactivity of the propargyl group with the stability of the piperazine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

123477-59-8

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

prop-2-ynyl 4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-3-8-13-9(12)11-6-4-10(2)5-7-11/h1H,4-8H2,2H3

InChI Key

AVIYNDLEMJZVLE-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)OCC#C

Canonical SMILES

CN1CCN(CC1)C(=O)OCC#C

Origin of Product

United States

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